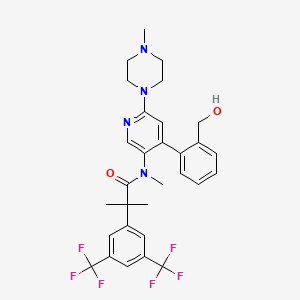

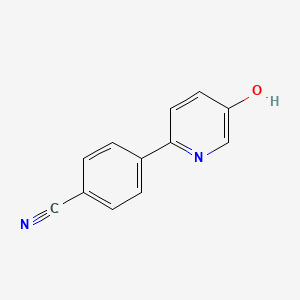

4-(5-Hydroxypyridin-2-yl)benzonitrile

概要

説明

“4-(5-Hydroxypyridin-2-yl)benzonitrile” is a chemical compound with the molecular formula C12H8N2O . It is a type of benzonitrile, which are important structural elements found in various pharmaceuticals, agrochemicals, and natural products .

Synthesis Analysis

The synthesis of benzonitriles, including “4-(5-Hydroxypyridin-2-yl)benzonitrile”, often involves amino-catalyzed [3+3] benzannulation reactions . This process involves the reaction of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . The reaction can proceed smoothly under mild conditions without the aid of any metals, additional oxidants, or strong bases .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .

科学的研究の応用

- Medicinal Chemistry and Drug Development Caspase Inhibitors: 4-(5-Hydroxypyridin-2-yl)benzonitrile has been investigated as a potential caspase inhibitor. Caspases play a crucial role in apoptosis (programmed cell death), and inhibiting them could have therapeutic implications in cancer treatment and neurodegenerative diseases. Bcl-2 Modulation: Bcl-2 proteins regulate apoptosis. Researchers have explored this compound’s ability to modulate Bcl-2 family members, which could impact cancer therapy and other diseases involving abnormal cell survival.

- Biological Studies TNF-alpha Modulation: Tumor necrosis factor-alpha (TNF-alpha) is a key cytokine involved in inflammation and immune responses. 4-(5-Hydroxypyridin-2-yl)benzonitrile might influence TNF-alpha signaling pathways, making it relevant for immunology research.

- Cell Signaling and Biochemical Pathways MAPK/ERK Pathway: The compound’s effects on the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway have been explored. This pathway regulates cell proliferation, differentiation, and survival, making it a critical target for drug discovery.

- Intermediate Synthesis : Researchers in materials science and nanotechnology use 4-(5-Hydroxypyridin-2-yl)benzonitrile as an intermediate in the synthesis of more complex molecules. Its unique structure contributes to the design of functional materials and nanoscale devices .

- Chemical Biology and Enzyme Studies Protein Kinase C (PKC) Modulation: PKC enzymes are involved in cell signaling and regulation. Investigating how this compound interacts with PKC isoforms can provide insights into cellular processes and potential therapeutic targets.

- Cytoskeleton Dynamics and Motor Proteins Kinesin Inhibition: Kinesins are motor proteins that transport cargo along microtubules within cells. 4-(5-Hydroxypyridin-2-yl)benzonitrile may affect kinesin activity, impacting intracellular transport and cellular organization.

Materials Science and Nanotechnology

将来の方向性

The future directions for “4-(5-Hydroxypyridin-2-yl)benzonitrile” and similar compounds involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of robust synthetic routes enabling the incorporation of various functional groups on the pyridine scaffold is also a key area of future research .

特性

IUPAC Name |

4-(5-hydroxypyridin-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-7-9-1-3-10(4-2-9)12-6-5-11(15)8-14-12/h1-6,8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVHLVQMJNSVGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692429 | |

| Record name | 4-(5-Hydroxypyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Hydroxypyridin-2-yl)benzonitrile | |

CAS RN |

910649-30-8 | |

| Record name | 4-(5-Hydroxypyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B3166327.png)

![1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3166328.png)

![2,6-Di(thiophen-2-yl)dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B3166379.png)